17-phenyl trinor Prostaglandin D2
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Overview
Description
17-phenyl trinor Prostaglandin D2 is a novel, chemically stable analog of Prostaglandin D2. It is characterized by the modification of the lower side chain with the addition of a phenyl group at the C-17 position, replacing the last three omega-chain carbon atoms . This modification has not been reported in D-type prostaglandins but is known to lead to a stable and somewhat more potent agonist in the PGE and PGF series .
Preparation Methods
The synthesis of 17-phenyl trinor Prostaglandin D2 involves the modification of the lower side chain of Prostaglandin D2 by adding a phenyl group at the C-17 position. This synthetic route is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions .
Chemical Reactions Analysis
17-phenyl trinor Prostaglandin D2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenyl group at the C-17 position can undergo substitution reactions with different reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17-phenyl trinor Prostaglandin D2 has several scientific research applications, including:
Chemistry: Used as a stable analog for studying the properties and reactions of Prostaglandin D2.
Biology: Investigated for its role in various biological processes, including inflammation and cell signaling.
Medicine: Explored for its potential therapeutic effects in conditions related to inflammation and cancer.
Industry: Utilized in the development of pharmaceutical compounds and as a research tool in lipid biochemistry.
Mechanism of Action
The mechanism of action of 17-phenyl trinor Prostaglandin D2 involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate various biological processes, including inflammation, blood pressure regulation, and cell survival . The compound acts as an agonist at these receptors, leading to the activation of specific signaling pathways .
Comparison with Similar Compounds
17-phenyl trinor Prostaglandin D2 is unique due to the phenyl group modification at the C-17 position, which enhances its stability and potency compared to other Prostaglandin D2 analogs . Similar compounds include:
Prostaglandin D2: The parent compound with similar biological activities but less stability.
Prostaglandin E2: Another prostaglandin with different biological effects and applications.
Prostaglandin F2 alpha: Known for its role in reproductive biology and different therapeutic applications.
This comparison highlights the unique structural and functional properties of this compound, making it a valuable compound for research and potential therapeutic use.
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18?,19?,20-,21?/m1/s1 |
InChI Key |
OAQGPAZDRCBBLD-WJDRPYOGSA-N |
Isomeric SMILES |
C1C(C([C@H](C1=O)/C=C/C(CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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